3-Benzyl-2-methylimidazolidin-4-one
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Overview
Description
3-Benzyl-2-methylimidazolidin-4-one is an organic compound with the molecular formula C11H14N2O. It belongs to the class of imidazolidinones, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-methylimidazolidin-4-one typically involves the reaction of benzylamine with 2-methylimidazolidin-4-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-methylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
3-Benzyl-2-methylimidazolidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-methylimidazolidin-4-one: Unique due to its specific structure and properties.
2-Methylimidazolidin-4-one: Lacks the benzyl group, which may affect its reactivity and applications.
Benzylidene-3-methyl-2-thioxothiazolidin-4-one: Contains a thioxo group, which imparts different chemical properties.
Uniqueness
This compound is unique due to its specific combination of a benzyl group and an imidazolidinone ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-benzyl-2-methylimidazolidin-4-one |
InChI |
InChI=1S/C11H14N2O/c1-9-12-7-11(14)13(9)8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
LYFRDHMDASVEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1NCC(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
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